N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and a pyrimidin-2-ylamino group attached to a benzamide moiety. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, 4-piperidone can be used as a starting material, which undergoes reductive amination with 3,4-dimethoxybenzylamine to form the desired piperidine intermediate.
Attachment of the Pyrimidin-2-ylamino Group: The piperidine intermediate is then reacted with 2-chloropyrimidine under nucleophilic substitution conditions to introduce the pyrimidin-2-ylamino group.
Formation of the Benzamide Moiety: Finally, the compound is completed by coupling the substituted piperidine with 4-aminobenzamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Conversion of amide to amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The pyrimidin-2-ylamino group is known to interact with nucleotide-binding sites, potentially inhibiting enzymes like kinases. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(quinolin-2-ylamino)benzamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide is unique due to its specific combination of functional groups, which allows for distinct interactions with biological targets. The presence of both methoxy groups and the pyrimidin-2-ylamino moiety provides a balance of hydrophobic and hydrophilic interactions, enhancing its binding affinity and specificity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C25H29N5O3 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C25H29N5O3/c1-32-22-9-4-18(16-23(22)33-2)17-30-14-10-21(11-15-30)28-24(31)19-5-7-20(8-6-19)29-25-26-12-3-13-27-25/h3-9,12-13,16,21H,10-11,14-15,17H2,1-2H3,(H,28,31)(H,26,27,29) |
InChI Key |
VPKVKFBOQHQYNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4)OC |
Origin of Product |
United States |
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